Z-His-4-nitro-Phe-Phe-Ome

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

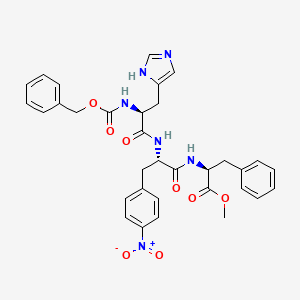

Z-His-4-nitro-Phe-Phe-Ome is a synthetic peptide substrate used in various biochemical and enzymatic studies. It is composed of a sequence of amino acids, specifically histidine (His), 4-nitrophenylalanine (4-nitro-Phe), and phenylalanine (Phe), with a methoxy (Ome) group at the C-terminus. This compound is particularly useful in studying the specificity and mechanism of action of proteolytic enzymes such as pepsin .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-His-4-nitro-Phe-Phe-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production of the compound .

化学反应分析

Types of Reactions

Z-His-4-nitro-Phe-Phe-Ome undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the peptide bond is a key reaction, particularly in the presence of proteolytic enzymes like pepsin .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using pepsin under acidic conditions (pH 2-4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or dithiothreitol (DTT) are commonly employed.

Major Products Formed

The major products formed from the hydrolysis of this compound include smaller peptide fragments and free amino acids. Oxidation and reduction reactions can lead to the formation of modified amino acids and peptides .

科学研究应用

Z-His-4-nitro-Phe-Phe-Ome is widely used in scientific research for various applications:

Enzyme Kinetics: It serves as a substrate to study the kinetics and specificity of proteolytic enzymes like pepsin.

Drug Development: The compound is used in screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic agents.

Biochemical Studies: Researchers use it to investigate the structure-function relationships of enzymes and to understand the molecular mechanisms of enzyme action.

作用机制

The mechanism of action of Z-His-4-nitro-Phe-Phe-Ome involves its interaction with the active site of proteolytic enzymes. The histidine residue plays a crucial role in binding to the enzyme, while the 4-nitrophenylalanine and phenylalanine residues provide specificity. The enzyme catalyzes the hydrolysis of the peptide bond, leading to the cleavage of the substrate into smaller fragments . The molecular targets and pathways involved include the catalytic triad of the enzyme, which typically consists of aspartate, histidine, and serine residues .

相似化合物的比较

Similar Compounds

Z-His-Phe-Phe-Ome: Similar structure but lacks the nitro group on the phenylalanine residue.

Z-Glu-Tyr-Ome: Another synthetic peptide substrate used in enzyme studies.

Ac-Phe-Tyr-Ome: A substrate with acetylated phenylalanine and tyrosine residues.

Uniqueness

Z-His-4-nitro-Phe-Phe-Ome is unique due to the presence of the 4-nitrophenylalanine residue, which enhances its specificity and allows for spectrophotometric detection of enzyme activity. This makes it a valuable tool in biochemical and enzymatic research .

生物活性

Z-His-4-nitro-Phe-Phe-Ome is a synthetic peptide compound that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.

Chemical Structure and Properties

This compound consists of the following components:

- Histidine (His) : An amino acid with an imidazole side chain that plays a crucial role in enzyme interactions.

- 4-Nitrophenylalanine (4-nitro-Phe) : Enhances the compound's chromogenic properties, making it useful in various assays.

- Phenylalanine (Phe) : Contributes to the overall structure and specificity of the substrate.

- Methoxy group (Ome) : Modifies the C-terminus, influencing solubility and reactivity.

This compound is primarily utilized as a substrate for studying proteolytic enzymes, particularly pepsin, due to its ability to facilitate enzyme-substrate interactions effectively.

Biological Activity

This compound exhibits significant biological activity, particularly as a substrate for proteolytic enzymes. The following points summarize its key biological activities:

- Enzyme Kinetics : The compound serves as a substrate in kinetic studies, allowing researchers to analyze enzyme activity and specificity. The histidine residue's imidazole side chain enables multiple types of interactions, including cation-π interactions and hydrogen bonding, which are critical for substrate binding and catalysis.

- Chromogenic Substrate : The presence of the nitrophenyl group enhances its utility as a chromogenic substrate in various assays, facilitating the detection and quantification of enzymatic activity.

- Drug Development : Its structural characteristics make this compound valuable in drug development studies aimed at understanding enzyme mechanisms and designing inhibitors.

The mechanism of action of this compound involves several key interactions:

- Binding to Enzymes : The imidazole group of histidine forms critical interactions with the active site of proteolytic enzymes.

- Substrate Specificity : The arrangement of amino acids influences how well the compound fits into enzyme active sites, determining its specificity for different enzymes.

- Catalytic Efficiency : The structural features contribute to the overall catalytic efficiency observed in enzyme assays.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other peptide compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Z-His-NH2 | Contains histidine; involved in protein interactions | Lacks the nitrophenyl group, affecting reactivity |

| Z-Leu-Gly-Ome | Composed of leucine and glycine; used in similar assays | Different amino acid composition alters specificity |

| Acetylated Z-His | Histidine derivative with acetylation | Modifies solubility and interaction properties |

The specific combination of amino acids and the presence of the nitrophenyl group enhance this compound's utility in enzymatic studies compared to other compounds.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Proteolytic Enzyme Studies : Research demonstrated that this compound could effectively serve as a substrate for pepsin, revealing insights into enzyme kinetics and substrate specificity.

- Drug Design : In drug development contexts, this compound has been utilized to screen for potential inhibitors targeting specific proteolytic pathways, showcasing its relevance in therapeutic research.

- Mass Spectrometry Applications : The compound has been employed in mass spectrometry analyses to quantify proteolytic activity within complex biological samples, aiding in biomarker discovery efforts.

属性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O8/c1-46-32(42)29(17-22-8-4-2-5-9-22)37-30(40)27(16-23-12-14-26(15-13-23)39(44)45)36-31(41)28(18-25-19-34-21-35-25)38-33(43)47-20-24-10-6-3-7-11-24/h2-15,19,21,27-29H,16-18,20H2,1H3,(H,34,35)(H,36,41)(H,37,40)(H,38,43)/t27-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHYOKXXWSTGKG-AWCRTANDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。